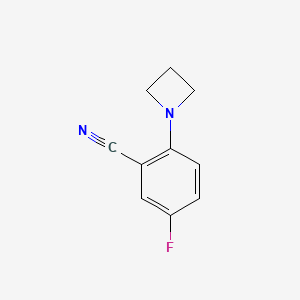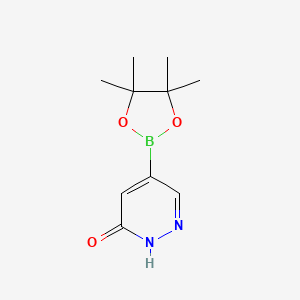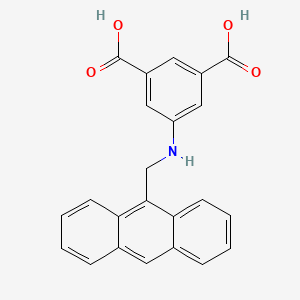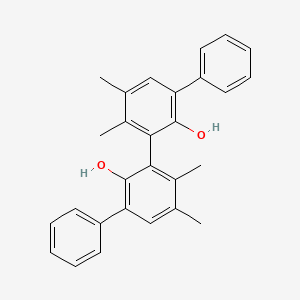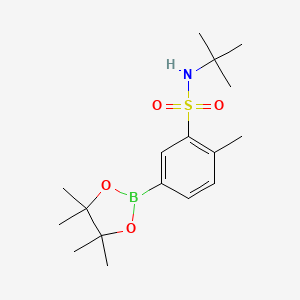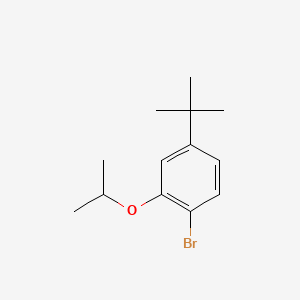
1-Bromo-4-(t-butyl)-2-isopropoxybenZene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(t-butyl)-2-isopropoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, along with tert-butyl and isopropoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(t-butyl)-2-isopropoxybenzene typically involves the bromination of 4-(t-butyl)-2-isopropoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(t-butyl)-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Formation of 4-(t-butyl)-2-isopropoxyphenol or 4-(t-butyl)-2-isopropoxyaniline.
Oxidation Reactions: Formation of 4-(t-butyl)-2-isopropoxyquinone.
Reduction Reactions: Formation of 4-(t-butyl)-2-isopropoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(t-butyl)-2-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4-(t-butyl)-2-isopropoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the bulky substituents on the benzene ring influence the compound’s reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the presence of the tert-butyl and isopropoxy groups can affect the compound’s steric and electronic properties, modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar structure but lacks the isopropoxy group.
1-Bromo-2-isopropoxybenzene: Similar structure but lacks the tert-butyl group.
4-tert-butyl-2-isopropoxyphenol: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
1-Bromo-4-(t-butyl)-2-isopropoxybenzene is unique due to the combination of the bromine atom, tert-butyl group, and isopropoxy group on the benzene ring. This unique combination imparts specific chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H19BrO |
|---|---|
Molekulargewicht |
271.19 g/mol |
IUPAC-Name |
1-bromo-4-tert-butyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H19BrO/c1-9(2)15-12-8-10(13(3,4)5)6-7-11(12)14/h6-9H,1-5H3 |
InChI-Schlüssel |
BMEHOHYIXYRFEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine](/img/structure/B14766828.png)

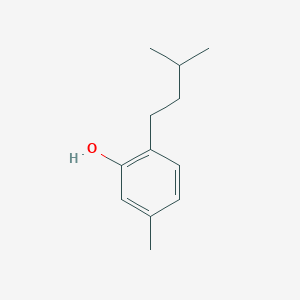
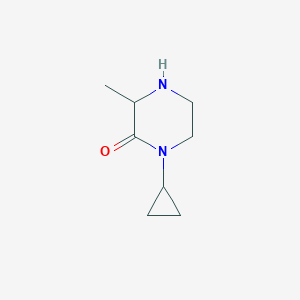
![5-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14766844.png)
